REACTION_SMILES
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[CH3:19][OH:20].[CH:15]([O-:16])=[O:17].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([OH:6])[c:7]1[cH:8][cH:9][c:10]([S:13][CH3:14])[cH:11][cH:12]1.[NH4+:18]>>[NH2:1][CH2:4][CH:5]([OH:6])[c:7]1[cH:8][cH:9][c:10]([S:13][CH3:14])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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CSc1ccc(C(O)CN=[N+]=[N-])cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1ccc(C(O)CN=[N+]=[N-])cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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CSc1ccc(C(O)CN)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |